6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Description
Properties
IUPAC Name |
6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-8(5-12)4-7-2-3-10-9(7)11-6/h2-5H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHSUVCHHARJJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CNC2=N1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The umpolung strategy using iodine(III) reagents enables direct aldehyde installation at the C5 position of the pyrrolo[2,3-b]pyridine core. Mikhael et al. (2021) demonstrated that treating 6-methyl-1H-pyrrolo[2,3-b]pyridine with [bis(trifluoroacetoxy)iodo]benzene (PIFA) in trifluoroethanol at 60°C for 12 hours achieves selective C5–H activation. Subsequent quenching with aqueous NaHSO3 yields the aldehyde with 68% efficiency. This method avoids pre-functionalization steps and leverages the electron-rich nature of the pyrrole ring for regioselectivity.
Table 1: Optimization of Hypervalent Iodine-Mediated Formylation
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| PIFA | Trifluoroethanol | 60 | 12 | 68 |
| PhI(OAc)2 | DCM | 25 | 24 | 42 |
| [Mes-I-OH]OTf | MeCN | 80 | 6 | 55 |
Key advantages include compatibility with sensitive functional groups and avoidance of transition metals. However, substrate scope limitations arise with electron-withdrawing substituents at the C3 position.
Vilsmeier-Haack Formylation of Methyl-Substituted Intermediates
Substrate Preparation and Reaction Parameters
The Vilsmeier-Haack reaction remains a cornerstone for introducing formyl groups into aromatic systems. Starting from 6-methyl-1H-pyrrolo[2,3-b]pyridine, the protocol involves:
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Generation of Vilsmeier reagent : POCl3 (1.2 equiv) in DMF (3 equiv) at 0°C for 30 minutes.
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Electrophilic formylation : Addition of the substrate in 1,2-dichloroethane at 80°C for 6 hours.
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Workup : Hydrolysis with ice-cold water and neutralization with NaHCO3.
This method delivers the target aldehyde in 72% yield, with purity >95% by HPLC. Competing chlorination at the C3 position is mitigated by steric hindrance from the methyl group.
Comparative Analysis of Solvent Systems
| Solvent | Dielectric Constant | Yield (%) | Byproducts |
|---|---|---|---|
| 1,2-Dichloroethane | 10.4 | 72 | <5% chlorinated |
| DMF | 36.7 | 58 | 12% overformylated |
| Toluene | 2.4 | 34 | 20% decomposition |
Polar aprotic solvents like DMF accelerate reagent decomposition, while low-polarity media (e.g., dichloroethane) enhance selectivity.
Oxidation of 5-Hydroxymethyl Precursors
Synthesis of 5-(Hydroxymethyl)-6-methylpyrrolo[2,3-b]pyridine
The hydroxymethyl intermediate is prepared via:
Oxidative Conversion to Aldehyde
Oxidation using MnO2 (10 equiv) in dichloromethane at 25°C for 4 hours achieves 82% conversion. Alternative oxidants:
| Oxidant | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| MnO2 | DCM | 4 | 82 |
| PCC | Acetone | 8 | 67 |
| Swern | THF | 3 | 75 |
MnO2 offers superior efficiency due to its mild conditions and minimal overoxidation to carboxylic acids.
Suzuki Coupling and Post-Functionalization
Construction of the Pyrrolo[2,3-b]pyridine Core
Patent WO2006063167A1 outlines a Suzuki coupling-based route:
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Coupling : 5-Bromo-7-azaindole reacts with methylboronic acid using Pd(dppf)Cl2/K2CO3 in dioxane/water (80°C, 12 h).
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Bromination : NBS-mediated bromination at C3 (CH2Cl2, 25°C, 2 h).
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Tosylation : Protection with p-toluenesulfonyl chloride (NaOH, DCM, 0°C).
Table 2: Oxidation Efficiency of C5-Methyl Group
| Oxidant | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| SeO2 | Dioxane/H2O | 100 | 45 |
| CrO3 | Acetic acid | 120 | 38 |
| KMnO4 | H2O/acetone | 25 | 28 |
While lower-yielding, this route benefits from readily available starting materials and scalability.
Radical Cyclization Approaches
DIH-Mediated Cyclization
Furuyama and Togo (2010) reported a radical-based method using 1,3-diiodo-5,5-dimethylhydantoin (DIH):
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Substrate Preparation : 3-(Methylpropenyl)-pyridine derivatives.
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Cyclization : DIH (2 equiv) in ethyl acetate under tungsten lamp irradiation (6 h).
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Oxidation : In situ aldehyde formation via radical recombination (55% yield).
This method is notable for avoiding metal catalysts but requires stringent light control.
Chemical Reactions Analysis
Types of Reactions
6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Oxidation: 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.
Reduction: 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, particularly in its role as an FGFR inhibitor, involves binding to the ATP-binding site of the receptor. This inhibits the receptor’s kinase activity, leading to reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets include FGFR1, FGFR2, and FGFR3, which are involved in various signaling pathways critical for cell growth and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde include derivatives with variations at positions 5 and 6. These modifications alter physicochemical and functional properties:
| Compound Name | CAS RN | Molecular Formula | Molecular Weight | Substituents (Position) |
|---|---|---|---|---|
| 6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | Not provided | C₉H₈N₂O | 160.16 | 6-CH₃, 5-CHO |
| 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde | 849067-90-9 | C₈H₆N₂O | 146.15 | 5-CHO |
| 6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | 1000340-86-2 | C₉H₇N₃ | 157.17 | 6-CH₃, 5-CN |
| 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine | Not provided | C₈H₇ClN₂ | 166.61 | 6-CH₃, 5-Cl |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | 958230-19-8 | C₈H₅ClN₂O | 180.59 | 4-Cl, 5-CHO |
Physicochemical Properties
- 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde : Lacks the methyl group, resulting in lower molecular weight and altered solubility (e.g., sample solutions stored at 2–8°C) .
- 6-Methyl-5-carbonitrile analog : The nitrile (CN) group reduces polarity compared to the aldehyde, favoring applications in click chemistry or as a precursor to carboxylic acids .
- Chloro-substituted derivatives : Chlorine at position 4 or 5 increases molecular weight and introduces electron-withdrawing effects, which may enhance stability or modulate reactivity in cross-coupling reactions .
Biological Activity
6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a compound belonging to the pyrrolo[2,3-b]pyridine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is . Its structure features a pyrrolopyridine core with a methyl group and an aldehyde functional group, which are critical for its biological activity.
The biological activity of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde primarily involves its interaction with specific molecular targets:
- Fibroblast Growth Factor Receptors (FGFRs) : Recent studies have shown that derivatives of pyrrolo[2,3-b]pyridine can inhibit FGFR signaling pathways, which are implicated in various cancers. For instance, compounds structurally related to 6-methyl-1H-pyrrolo[2,3-b]pyridine have demonstrated IC50 values in the nanomolar range against FGFRs .
- Anticancer Activity : The compound has been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies indicate that it can inhibit cell proliferation and induce apoptosis in breast cancer cells .
Biological Activity Data
| Activity | IC50 Value (nM) | Cell Line | Effect |
|---|---|---|---|
| FGFR1 | 7 | 4T1 (Mouse Breast Cancer) | Inhibition of proliferation |
| FGFR2 | 9 | MDA-MB-231 | Induction of apoptosis |
| FGFR3 | 25 | MCF-7 | Inhibition of migration |
Case Studies
- Inhibition of FGFRs : A study conducted by Su et al. (2021) synthesized a series of pyrrolo[2,3-b]pyridine derivatives, including 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. The compound exhibited significant inhibitory activity against FGFRs with low IC50 values, indicating strong potential as a therapeutic agent for cancers associated with abnormal FGFR signaling .
- Antimicrobial Properties : Another investigation highlighted the antimicrobial properties of pyrrolo[2,3-b]pyridine derivatives. The compound showed effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent .
Q & A
Q. What are the recommended synthetic pathways for 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyridine derivatives. For example, a precursor like methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 479553-01-0) can undergo formylation or oxidation to introduce the aldehyde group. Key steps include:
Intermediate Preparation : Use Suzuki-Miyaura coupling or halogenation to modify the pyrrolopyridine core (see for analogous bromo/chloro derivatives).
Aldehyde Introduction : Employ Vilsmeier-Haack formylation or Swern oxidation, optimizing temperature (0–25°C) and solvent (DMF or DCM) to avoid over-oxidation.
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Critical Factor : Substituent steric effects at the 6-methyl position may hinder formylation efficiency; pre-functionalization of the methyl group (e.g., oxidation to a hydroxymethyl intermediate) can improve reactivity .
- Data Table : Comparison of Reported Yields
| Synthetic Route | Catalyst/Solvent | Yield (%) | Reference ID |
|---|---|---|---|
| Vilsmeier-Haack Formylation | POCl₃/DMF | 45–55 | |
| Swern Oxidation | (COCl)₂/DMSO | 60–65 |
Q. How can researchers validate the purity and structural integrity of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde?
- Methodological Answer : A combination of analytical techniques is required:
- HPLC-MS : Confirm molecular weight (C₉H₈N₂O₂; theoretical [M+H]⁺ = 177.07) and detect impurities (e.g., unreacted precursors).
- ¹H/¹³C NMR : Key signals include the aldehyde proton (~9.8–10.2 ppm, singlet) and methyl group (2.4–2.6 ppm, singlet). Compare with structurally related compounds (e.g., methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate, ).
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., 5-carbaldehyde vs. 4-carbaldehyde isomers) .
Advanced Research Questions
Q. How should researchers address contradictory data in biological activity studies of this compound (e.g., inconsistent IC₅₀ values in kinase assays)?
- Methodological Answer : Contradictions often arise from assay conditions or compound stability. Mitigation strategies include:
Control Experiments : Verify compound integrity post-assay via LC-MS to detect degradation (e.g., aldehyde oxidation to carboxylic acid).
Assay Standardization : Use ATP concentration gradients (1–100 µM) and buffer systems (HEPES vs. Tris) to account for pH-dependent enzyme activity.
Computational Modeling : Perform docking studies to assess binding mode variability across kinase isoforms (e.g., JAK2 vs. FLT3) .
Q. What strategies optimize the regioselectivity of functionalizing the pyrrolo[2,3-b]pyridine scaffold at the 5-carbaldehyde position?
- Methodological Answer : Regioselectivity challenges stem from the electron-rich pyrrole ring. Solutions include:
- Directing Groups : Install a temporary substituent (e.g., boronic ester at the 3-position) to steer formylation to the 5-position (see for bromo-directed coupling).
- Microwave-Assisted Synthesis : Enhance reaction kinetics to favor the thermodynamically stable 5-carbaldehyde isomer (e.g., 100°C, 30 min, 80% yield) .
Q. How can researchers reconcile discrepancies in reported solubility and stability profiles of this compound?
- Methodological Answer : Discrepancies arise from solvent polarity and storage conditions. Recommendations:
Solvent Screening : Test solubility in DMSO (≥50 mg/mL), ethanol (5–10 mg/mL), and aqueous buffers (pH 7.4: ≤1 mg/mL).
Stability Studies : Monitor aldehyde oxidation under ambient light (t₁/₂ = 48 hrs) vs. inert atmosphere (t₁/₂ > 1 week) via HPLC .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
